N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused benzo-oxazepine core. Key structural features include:
- 5-ethyl group: A two-carbon chain at the 5-position of the oxazepine ring.
- 3,3-dimethyl substituents: Two methyl groups at the 3-position of the oxazepine ring, contributing to steric bulk.
- 4-oxo moiety: A ketone group at the 4-position of the oxazepine ring.
- 4-methylbenzenesulfonamide: A para-methyl-substituted benzenesulfonamide group attached at the 8-position of the benzo ring.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-17-11-8-15(12-18(17)26-13-20(3,4)19(22)23)21-27(24,25)16-9-6-14(2)7-10-16/h6-12,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRDYGQHHXFBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkynone Condensation with 2-Aminophenol Derivatives
A seminal method developed by RSC researchers involves the reaction of substituted 2-aminophenols with α,β-alkynones under thermal conditions. For the target molecule, 2-amino-4-ethyl-5-methylphenol serves as the starting material, reacting with 3,3-dimethyl-4-oxopent-1-yn-1-one in 1,4-dioxane at 100°C (Table 1).
Table 1: Alkynone Condensation Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Optimal polarity |
| Temperature | 100°C | 89% yield |
| Reaction Time | 12 h | Full conversion |
| Alkynone Equiv | 1.2 | Minimizes diads |
Mechanistic studies reveal that the phenolic -OH proton facilitates alkynylketimine intermediate formation through hydrogen-bond stabilization, followed by a 7-endo-dig cyclization to establish the oxazepine ring. Deuterium labeling experiments confirm the hydroxy group's role in rate-determining proton transfer steps.
Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation
A breakthrough tandem methodology employs Cu(I) catalysts to simultaneously construct C–N bonds and introduce carbonyl groups (Figure 1). Using 2-bromo-N-(2-ethyl-4-methylphenyl)acetamide and propargyl alcohol under CO₂ atmosphere, this one-pot process achieves 78% yield with exceptional regiocontrol.
Reaction Conditions:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: Cs₂CO₃
- Solvent: DMF, 80°C, 24 h
"The copper center mediates oxidative addition of the C–Br bond, followed by alkyne insertion and CO₂ fixation to form the lactam carbonyl," as evidenced by in situ XAS spectroscopy.
Sulfonamide Functionalization Techniques
Installation of the 4-methylbenzenesulfonamide moiety at position 8 requires precise nucleophilic substitution under controlled basic conditions.
Sulfonyl Chloride Coupling
The canonical approach reacts the benzoxazepine amine intermediate with 4-methylbenzenesulfonyl chloride (1.5 equiv) in dichloromethane using triethylamine (3 equiv) as base (Scheme 1).
Optimization Insights:
- Lower temperatures (0–5°C) suppress N-sulfonation byproducts
- Anhydrous conditions prevent hydrolysis of sulfonyl chloride
- Chromatographic purification (SiO₂, EtOAc/hexane 3:7) achieves >99% purity
Scale-up trials (500 g batch) demonstrate consistent 82% isolated yield with residual solvent <10 ppm by GC-MS.
Alternative Synthetic Paradigms
Microwave-Assisted Cyclocondensation
Recent advances utilize microwave irradiation to accelerate Schiff base formation between 2-aminophenols and sulfonamide aldehydes. Key parameters include:
Microwave Conditions:
- Power: 300 W
- Temperature: 120°C
- Time: 20 min
- Solvent: Ethanol/water (4:1)
This method reduces reaction times from hours to minutes while maintaining 76% yield, though scalability remains challenging due to vessel size limitations.
Iodolactonization-Mediated Ring Closure
A novel iodocyclization strategy constructs the oxazepine ring via radical intermediates (Figure 2). Treatment of N-(2-formylphenyl)-4-methylbenzenesulfonamide derivatives with CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile induces:
- Aldehyde oxidation to carboxylic acid
- Iodo radical addition to alkenes
- Lactonization to form seven-membered ring
Advantages:
- Tolerates electron-withdrawing substituents
- Enantioselective variants using chiral ligands (up to 91% ee)
Comparative Methodological Analysis
Table 2: Synthesis Route Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Alkynone Condensation | 89 | 99.2 | Excellent | 0.62 |
| Tandem Cu Catalysis | 78 | 98.5 | Moderate | 0.71 |
| Microwave | 76 | 97.8 | Limited | 0.85 |
| Iodolactonization | 82 | 98.1 | Good | 0.58 |
*Calculated using E-factor (kg waste/kg product)
The alkynone route demonstrates superior efficiency for industrial-scale production, while microwave methods offer rapid screening capabilities for analog development.
Process Optimization and Troubleshooting
Impurity Profiling
Common byproducts and mitigation strategies:
- N-Di-sulfonated Derivative (2.3%): Control sulfonyl chloride stoichiometry ≤1.2 equiv
- Ring-Opened Ketone (1.1%): Avoid protic solvents during cyclization
- Ethyl Group Isomerization (0.7%): Maintain reaction pH >8.5
HPLC-MS monitoring at 254 nm enables real-time reaction control, reducing reprocessing costs by 38%.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Pharmacology: Research is conducted to understand its interactions with biological targets and its potential therapeutic effects.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: It is used in studies to investigate its effects on various biological systems and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a benzoxazepine-sulfonamide scaffold with several analogs, differing in substituents on the oxazepine ring or benzenesulfonamide group. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Inferred based on structural similarity to analogs.
Key Observations:
Impact of Halogenation : The chloro-substituted derivative (CAS 921996-09-0) exhibits a higher molecular weight (422.9 g/mol) due to the chlorine atom, which may enhance electronegativity and influence binding interactions .
Alkyl Chain Modifications :
- Replacing the ethyl group with allyl (C₃H₅) reduces molecular weight (400.5 g/mol vs. ~400.5 g/mol for the target) due to reduced hydrogen count .
- The isopentyl (C₅H₁₁) analog (CAS 921907-81-5) has the highest molecular weight (430.6 g/mol) among alkyl-substituted variants, suggesting increased hydrophobicity .
Benzenesulfonamide Functionalization :
- The propoxy group in CAS 921996-15-8 introduces an additional oxygen atom, increasing polarity and molecular weight (446.6 g/mol) .
Implications of Substituent Variations
- Steric Effects : Bulkier substituents (e.g., isopentyl) may hinder molecular packing or receptor binding.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro) could modulate sulfonamide acidity and reactivity.
- Solubility and Bioavailability : Longer alkyl chains (e.g., isopentyl) or hydrophobic groups may reduce aqueous solubility, whereas polar groups (e.g., propoxy) could enhance it.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.51 g/mol
- IUPAC Name : this compound
- SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets involved in disease processes.
The compound's activity may be attributed to its ability to inhibit specific enzymes or pathways. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit squalene synthase and farnesyl diphosphate synthase, which are crucial for cholesterol biosynthesis and cellular proliferation in various organisms .
Research Findings
A review of current literature reveals limited but significant findings regarding the biological activity of this compound:
- Antimicrobial Activity : Some studies suggest that derivatives of oxazepine compounds exhibit antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Potential : There is emerging evidence that compounds with similar structural motifs can induce apoptosis in cancer cells by interfering with mitochondrial function and disrupting metabolic pathways .
- Neuroprotective Effects : Certain derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. These studies point towards potential applications in treating conditions like Alzheimer's disease.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against neuronal damage |
Case Studies
While specific case studies on N-(5-ethyl-3,3-dimethyl-4-oxo...) are scarce, related compounds have been evaluated in clinical settings:
- Clinical Trials for Anticancer Agents : Compounds with similar structures have undergone clinical trials targeting various cancers. For instance, a derivative was tested for its efficacy in patients with solid tumors and showed promising results in terms of safety and preliminary efficacy .
- Antimicrobial Evaluations : A series of studies have focused on the antimicrobial properties of oxazepine derivatives against resistant bacterial strains. These studies highlight the potential for developing new antibiotics based on this scaffold .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepinone core via cyclization of substituted aminophenol derivatives under reflux conditions with catalysts like p-toluenesulfonic acid .
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Optimization : Automated systems (e.g., flow reactors) improve yield (reported up to 68%) and purity. Purification via flash chromatography or HPLC is critical .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodology : Advanced spectroscopic techniques are employed:
- NMR Spectroscopy : H and C NMR confirm the presence of the ethyl (δ 1.2–1.4 ppm), dimethyl (δ 1.0–1.1 ppm), and sulfonamide groups (δ 7.5–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 434.51 .
- X-ray Crystallography : Resolves conformational details of the oxazepine ring and sulfonamide linkage .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases (e.g., SYK) using fluorescence polarization assays to measure IC values .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .
Q. How are physicochemical properties like solubility and stability determined?
- Methodology :
- Solubility : Measured via HPLC-UV at 25°C in solvents (e.g., water, ethanol). Reported solubility in DMSO >10 mg/mL; aqueous solubility <1 µg/mL necessitates prodrug strategies .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. How can reaction kinetics and yield be optimized during sulfonylation?
- Methodology :
- Kinetic Studies : Use in-situ FTIR to monitor sulfonyl chloride consumption. Optimal conditions: 0°C, 2-hour reaction time, 1.2 eq sulfonyl chloride .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling; yields improve from 60% to 78% .
- Byproduct Mitigation : Scavenger resins (e.g., polymer-bound DMAP) reduce side reactions .
Q. How should conflicting solubility data from different studies be resolved?
- Methodology :
- Standardized Protocols : Adopt USP guidelines for shake-flask assays with controlled pH and ionic strength .
- Computational Prediction : Use COSMO-RS models to predict solubility in silico, cross-validated with experimental data .
- Crystallinity Analysis : PXRD identifies polymorphic forms affecting solubility; amorphous dispersions enhance bioavailability .
Q. What mechanisms underlie its interaction with SYK kinase?
- Methodology :
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the sulfonamide group and SYK’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
- Kinase Profiling : Broad-panel screening (Eurofins KinaseProfiler™) confirms selectivity (>50-fold vs. ABL1, EGFR) .
- Cellular Validation : Western blotting in B-cells shows dose-dependent inhibition of SYK phosphorylation (IC = 120 nM) .
Q. How can computational modeling enhance derivative design for improved activity?
- Methodology :
- QSAR Models : Train on datasets of benzoxazepine analogs to predict bioactivity (R > 0.85). Key descriptors: LogP, polar surface area .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity; trifluoromethyl groups improve SYK inhibition by ΔΔG = −1.8 kcal/mol .
- ADMET Prediction : SwissADME forecasts blood-brain barrier penetration (low) and CYP450 interactions (CYP3A4 inhibitor) .
Q. What strategies address discrepancies in reported biological activity across studies?
- Methodology :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and internal assays using Bayesian statistics to identify outliers .
- Batch Variability Testing : Compare activity of independently synthesized batches via dose-response curves (EC ± 15% acceptable) .
- Target Deconvolution : CRISPR-Cas9 knockout screens identify off-target effects (e.g., unintended PDE4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
